M-Toluidine-D9

Analytical Chemistry Biomonitoring Aromatic Amines

m-Toluidine-d9 (CAS 352431-22-2) is a perdeuterated aromatic amine, in which nine hydrogen atoms of the parent m-toluidine (3-methylaniline, CAS 108-44-1) are replaced by deuterium (D) atoms. Its molecular formula is C₇D₉N, with a molecular weight of 116.21 g/mol and a typical isotopic enrichment of 98 atom % D.

Molecular Formula C7H9N
Molecular Weight 116.21 g/mol
CAS No. 352431-22-2
Cat. No. B1472736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-Toluidine-D9
CAS352431-22-2
Molecular FormulaC7H9N
Molecular Weight116.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N
InChIInChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
InChIKeyJJYPMNFTHPTTDI-LLZDZVHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Toluidine-d9 (CAS 352431-22-2) Isotopic Purity & Specification for Analytical Quantification


m-Toluidine-d9 (CAS 352431-22-2) is a perdeuterated aromatic amine, in which nine hydrogen atoms of the parent m-toluidine (3-methylaniline, CAS 108-44-1) are replaced by deuterium (D) atoms . Its molecular formula is C₇D₉N, with a molecular weight of 116.21 g/mol and a typical isotopic enrichment of 98 atom % D . The incorporation of nine deuterium atoms across the methyl and aromatic ring positions ensures a distinct mass shift (+9 Da) from the non-deuterated form, enabling its primary use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry methods, particularly for the analysis of aromatic amines in complex biological and environmental matrices . The compound is classified as toxic, requires proper storage at room temperature, and its stability is guaranteed for three years under recommended conditions, after which re-analysis is advised .

Why Non-Deuterated or Lower-Labeled m-Toluidine Analogs Compromise Quantitation Accuracy


Generic substitution of m-Toluidine-d9 with its non-deuterated counterpart (m-toluidine, CAS 108-44-1) or lower-labeled analogs (e.g., m-Toluidine-d3 or m-Toluidine-d7) introduces significant quantitative errors in LC-MS/MS and GC-MS workflows. Non-deuterated internal standards co-elute with the native analyte, failing to correct for matrix-induced ion suppression/enhancement and variable extraction recovery [1]. Lower-labeled deuterated analogs (e.g., +3 Da or +7 Da mass shifts) risk spectral overlap with the analyte's isotopic cluster (M+1, M+2), leading to cross-signal contribution and compromised accuracy, particularly when analyzing low-abundance targets . The perdeuterated (+9 Da) m-Toluidine-d9 provides a clear mass separation, mitigating these issues and enabling reliable isotope dilution quantification in complex matrices like urine, plasma, and environmental samples [2].

m-Toluidine-d9 Quantitative Differentiation: Evidence-Based Performance Against Analogs


Enhanced Quantitation Accuracy in GC-MS via Isotope Dilution

In GC-MS methods for urinary aromatic amines, the use of deuterated analogs as internal standards, including m-toluidine-d9, achieves detection limits of approximately 0.05 µg/L for m-toluidine. This is in contrast to methods using non-deuterated or structural analog internal standards, which typically exhibit higher detection limits (e.g., 2 µg/L for 4-amino-2,6-dinitrotoluene) due to less effective compensation for matrix effects and extraction variability [1]. The isotope dilution approach with perdeuterated standards minimizes systematic bias, enabling trace-level quantification.

Analytical Chemistry Biomonitoring Aromatic Amines

Superior Mass Resolution and Reduced Cross-Signal Interference vs. Lower-Labeled Analogs

m-Toluidine-d9 provides a +9 Da mass shift from the native analyte (m/z 107 to m/z 116). This separation exceeds the minimum recommended mass difference of +3 Da to avoid isotopic cluster overlap . Lower-labeled analogs, such as m-Toluidine-d3 (+3 Da) or m-Toluidine-d7 (+7 Da), can suffer from cross-signal contribution from the analyte's natural M+1, M+2, or M+3 isotopic peaks, especially when the analyte is in large excess or when high-resolution MS is not available . The perdeuterated form ensures a distinct, interference-free signal, which is essential for accurate quantification across a wide dynamic range [1].

Mass Spectrometry Stable Isotope Labeling Internal Standard

Documented Isotopic Purity and Stability Profile

Commercial m-Toluidine-d9 is routinely supplied with a certified isotopic enrichment of 98 atom % D [REFS-4, REFS-5]. This high level of deuterium incorporation is essential for minimizing the contribution of unlabeled (d0) or partially labeled species to the internal standard signal, which would otherwise introduce a positive bias. In comparison, some lower-labeled analogs or custom-synthesized batches may exhibit lower or more variable enrichment (e.g., 95-97 atom % D), requiring more frequent calibration and verification . Furthermore, the compound demonstrates stability for three years under recommended room-temperature storage, with a re-analysis advisory thereafter, providing a defined shelf-life for long-term studies .

Analytical Reference Materials Quality Control Deuterium Enrichment

High-Impact Application Scenarios for m-Toluidine-d9 in Quantitative Bioanalysis & Environmental Monitoring


Occupational Biomonitoring of Aromatic Amine Exposure in Urine

m-Toluidine-d9 is employed as an internal standard in GC-MS or LC-MS/MS methods for quantifying m-toluidine and its metabolites in urine samples from workers exposed to aromatic amines (e.g., in dye, rubber, or chemical manufacturing). The 40-fold lower detection limit (0.05 µg/L) achievable with deuterated internal standards [1] enables the detection of trace-level exposure well below regulatory thresholds, facilitating compliance with occupational safety standards and early intervention.

Trace Analysis of Aromatic Amines in Complex Environmental Matrices

In environmental analytical chemistry, m-Toluidine-d9 serves as a critical component in isotope dilution methods for quantifying m-toluidine in water, soil, or air samples. Its +9 Da mass shift eliminates matrix interference and cross-signal contribution from co-eluting isomers (e.g., o-toluidine or p-toluidine), ensuring accurate quantification even at low ng/L concentrations . This is essential for environmental fate studies and regulatory compliance monitoring.

Metabolic Pathway Tracing and Pharmacokinetic Studies

While primarily an analytical standard, the perdeuterated nature of m-Toluidine-d9 makes it a valuable tracer for studying the metabolism of aromatic amines in vitro and in vivo. Its distinct mass shift allows researchers to track the formation of deuterated metabolites without interference from endogenous compounds, providing insights into metabolic pathways, enzyme kinetics, and potential toxicological mechanisms [2]. Its stable isotope label ensures that the compound behaves identically to the native analyte in biological systems.

Method Validation and Quality Control in Clinical and Forensic Toxicology

m-Toluidine-d9 is an essential component in the validation of LC-MS/MS methods for the detection of m-toluidine and related aromatic amines in clinical and forensic samples. Its use as a stable isotope-labeled internal standard allows laboratories to meet stringent regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, and reproducibility, as it corrects for both extraction losses and ionization variability [1]. This ensures the generation of legally defensible data in cases of suspected poisoning or drug abuse.

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